Pyridinium, 1-methyl-2,4,6-triphenyl-
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Overview
Description
Pyridinium, 1-methyl-2,4,6-triphenyl- is a quaternary ammonium compound with the chemical formula C24H20N+. It is a type of pyridinium salt, which is a class of compounds known for their diverse applications in various fields such as chemistry, biology, and industry. Pyridinium salts are characterized by the presence of a positively charged nitrogen atom within a pyridine ring, which is substituted with various functional groups.
Preparation Methods
The synthesis of Pyridinium, 1-methyl-2,4,6-triphenyl- typically involves the reaction of 2,4,6-triphenylpyrylium salts with methylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrylium salt is converted into the corresponding pyridinium salt. The reaction conditions generally include the use of an organic solvent such as acetonitrile or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial production methods for Pyridinium, 1-methyl-2,4,6-triphenyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and isolation of the final product. Techniques such as recrystallization and chromatography are commonly used to ensure the purity of the compound .
Chemical Reactions Analysis
Pyridinium, 1-methyl-2,4,6-triphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common for pyridinium salts.
Scientific Research Applications
Pyridinium, 1-methyl-2,4,6-triphenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridinium, 1-methyl-2,4,6-triphenyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, which can have various physiological effects . The compound’s positively charged nitrogen atom allows it to interact with negatively charged biomolecules, facilitating its binding to specific targets .
Comparison with Similar Compounds
Pyridinium, 1-methyl-2,4,6-triphenyl- can be compared with other pyridinium salts such as:
1-methyl-2,4,6-triphenylpyridinium perchlorate: Similar in structure but with a different counterion, which can affect its solubility and reactivity.
2,4,6-triphenyl-1-propylpyridinium perchlorate: This compound has a propyl group instead of a methyl group, which can influence its chemical properties and applications.
2,4,6-trimethyl-1-(3-methylphenyl)pyridinium perchlorate: This compound has additional methyl groups on the pyridine ring, which can affect its steric and electronic properties.
Pyridinium, 1-methyl-2,4,6-triphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a variety of applications in research and industry .
Properties
CAS No. |
47442-31-9 |
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Molecular Formula |
C24H20N+ |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-methyl-2,4,6-triphenylpyridin-1-ium |
InChI |
InChI=1S/C24H20N/c1-25-23(20-13-7-3-8-14-20)17-22(19-11-5-2-6-12-19)18-24(25)21-15-9-4-10-16-21/h2-18H,1H3/q+1 |
InChI Key |
IOEUDCDSWFHKNJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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